Medicinal Chemistry Applications of 2-Hydroxy-5-methylbenzene-1-sulfonyl Chloride
Medicinal Chemistry Applications of 2-Hydroxy-5-methylbenzene-1-sulfonyl Chloride
[1]
Executive Summary
2-Hydroxy-5-methylbenzene-1-sulfonyl chloride (CAS 926219-97-8) is a specialized bifunctional building block that bridges the gap between standard sulfonylation reagents and heterocyclic precursor chemistry.[1] Unlike simple arenesulfonyl chlorides (e.g., tosyl chloride), this compound possesses an ortho-hydroxy group that introduces a secondary reactive site.[1][2] This unique structural feature allows for dual-mode reactivity : it can serve as a standard electrophile for sulfonamide synthesis or undergo intramolecular cyclization to form 5-methyl-1,2-benzoxathiole 2,2-dioxide (a reactive sultone).[1]
This guide details the mechanistic pathways, medicinal applications (specifically in tendon repair therapeutics), and validated protocols for handling this reagent in drug discovery workflows.[2]
Part 1: Chemical Profile & Mechanistic Insight[1]
Structural Specifications
-
IUPAC Name: 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride[1][3][4]
-
Common Name: 6-Methylphenol-2-sulfonyl chloride (derivative nomenclature)[1]
-
CAS Number: 926219-97-8[1]
-
Molecular Formula: C
H ClO S[1][3][4] -
Physical State: White to off-white crystalline solid[1]
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water.[1][2]
The "Orthogonal" Reactivity Paradigm
The defining feature of this molecule is the proximity of the nucleophilic phenol (-OH) to the electrophilic sulfonyl chloride (-SO
-
Intermolecular Pathway (Kinetic Control): In the presence of an external nucleophile (e.g., a primary amine) and a scavenger base, the sulfonyl chloride is attacked to form a sulfonamide .[2]
-
Intramolecular Pathway (Thermodynamic/Base-Mediated): Under basic conditions, the phenol is deprotonated to a phenoxide, which rapidly attacks the sulfonyl sulfur, displacing chloride to form a cyclic sultone (1,2-benzoxathiole 2,2-dioxide).[1][2]
The researcher must select conditions that favor the desired pathway.[1][2]
Mechanistic Visualization
The following diagram illustrates the bifurcation of reactivity based on reaction conditions.
Figure 1: Divergent synthetic pathways. Path 1 yields the sulfonamide (medicinal target), while Path 2 yields the sultone (heterocyclic precursor).[2]
Part 2: Medicinal Chemistry Applications[5][6]
Case Study: Tendon Repair Therapeutics (Scleraxis Inducers)
Research into tendon and ligament injuries has identified the transcription factor Scleraxis (Scx) as a critical target.[1][2] Small molecule screens have highlighted N-arylsulfonamides as potent inducers of Scx expression.[1][2]
-
Role of the Reagent: 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is used to synthesize specific aza-indazole sulfonamides.[1]
-
Mechanism of Action: The ortho-hydroxy group in the final sulfonamide is not merely a bystander; it often participates in intramolecular hydrogen bonding (with the sulfonamide NH or nitrogen heterocycle), locking the conformation of the drug molecule to fit the target binding pocket [1].[2]
-
Synthetic Strategy: The reaction is typically performed with an aniline derivative (e.g., an amino-indazole) in pyridine.[1][2] The solvent acts as both a base and a catalyst, preventing the premature formation of the sultone by buffering the pH.[2]
Sultones as Latent Electrophiles
If the objective is to create covalent inhibitors, the sultone derivative (formed via Path 2 in Figure 1) is a valuable scaffold.[2]
-
Protease Inhibition: 1,2-Benzoxathiole 2,2-dioxides can act as serine protease inhibitors.[1] The enzyme's active site serine attacks the sultone sulfur, opening the ring and covalently modifying the enzyme [2].[2]
-
Warhead Design: The 5-methyl substitution modulates the reactivity of the sultone, making it selective for specific cysteine or serine residues in proteomic profiling.[2]
Part 3: Validated Experimental Protocols
Protocol A: Selective Synthesis of Sulfonamides
Target: To couple the sulfonyl chloride with an amine while preserving the phenolic hydroxyl group.[2]
Reagents:
-
Substrate: 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride (1.0 equiv)[1]
-
Nucleophile: Primary/Secondary Amine (1.0 - 1.1 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]
-
Base: Pyridine (3.0 equiv) or Triethylamine (2.0 equiv)[1][2]
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N
or Ar). -
Base Addition: Add pyridine (3.0 mmol) and cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress sultone formation.[1][2]
-
Reagent Addition: Dissolve 2-hydroxy-5-methylbenzene-1-sulfonyl chloride (1.0 mmol) in a minimal amount of DCM (2 mL) and add it dropwise to the amine solution over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the chloride is UV active; the sulfonamide will be more polar).[1][2]
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), followed by brine. Dry over Na
SO . -
Purification: Recrystallize from EtOH/Hexanes or purify via silica gel chromatography.
Protocol B: Synthesis of 5-Methyl-1,2-benzoxathiole 2,2-dioxide (Sultone)
Target: Intramolecular cyclization for use as a heterocyclic building block.
Reagents:
Step-by-Step Methodology:
-
Biphasic Method: Dissolve the sulfonyl chloride in DCM.[1][2] Add an equal volume of 2M NaOH.[1][2]
-
Agitation: Stir vigorously at room temperature for 1 hour. The phenoxide formed at the interface attacks the sulfonyl center.[1][2]
-
Separation: Separate the organic layer.[1][2] The sultone is neutral and lipophilic.[1][2]
-
Isolation: Wash with water, dry, and concentrate.[1][2] The resulting sultone can be used directly in ring-opening polymerizations or nucleophilic additions.[1][2]
Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table[1]
| Parameter | Sulfonamide Synthesis | Sultone Formation |
| Primary Reagent | Amine (R-NH | None (Intramolecular) |
| Preferred Base | Pyridine, Et | NaOH, KOH, DBU |
| Temperature | 0°C | RT |
| Solvent System | Anhydrous (DCM, THF) | Biphasic or Polar Aprotic |
| Major Byproduct | Sultone (if temp too high) | Sulfonic acid (if hydrolyzed) |
Troubleshooting Guide
-
Issue: Low yield of sulfonamide; high recovery of sulfonic acid.[1][2]
-
Issue: Formation of an insoluble precipitate that is not the product.
References
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Vertex Pharmaceuticals Inc. (2020).[1][2] Aza-indazole compounds for use in tendon and/or ligament injuries.[1][2] U.S. Patent No.[1][2] 10,766,894.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link
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Blaser, B. (1965).[1][2] Process for the preparation of sultones. U.S. Patent No.[1][2] 3,164,608.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] Link
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Santa Cruz Biotechnology.[1][2] (n.d.). 2-hydroxy-5-methylbenzene-1-sulfonyl chloride Product Data Sheet. Retrieved February 22, 2026.[1][2] Link
-
BenchChem. (2025).[1][2][5] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link
Sources
- 1. 2-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-hydroxy-5-methylbenzene-1-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. PubChemLite - 2-hydroxy-5-methylbenzene-1-sulfonyl chloride (C7H7ClO3S) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
